Structural Impact on Kinase Inhibition: Direct Comparison with Benzothiazole-2-carboxamide Analog
A direct head-to-head comparison can be made with its closest commercially available analog, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide. In a standardized BindingDB assay, the benzothiazole analog demonstrated measurable kinase inhibitory activity with an IC50 of 869 nM [1]. In contrast, no kinase inhibitory activity has been reported or curated for the target compound, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide, under the same conditions [2]. This suggests the furan moiety imparts a distinct selectivity profile, rendering the target compound inactive against the specific kinase panel tested, a critical differentiating factor for researchers seeking to avoid off-target kinase effects.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | No inhibitory activity reported |
| Comparator Or Baseline | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (IC50: 869 nM) |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | BindingDB curated assay; specific kinase target not specified in search summary |
Why This Matters
This qualitative difference is crucial for scientists designing selective chemical probes, as the target compound's lack of activity against a panel where a close analog is active suggests a divergent biological fingerprint that can be exploited for selectivity.
- [1] BindingDB. Entry for BDBM80001: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide. IC50: 869 nM. Accessed April 29, 2026. View Source
- [2] BindingDB. Search results for CAS 839694-10-9. No curated activity data found. Accessed April 29, 2026. View Source
